Product packaging for Acanthoic acid(Cat. No.:)

Acanthoic acid

Cat. No.: B1242871
M. Wt: 302.5 g/mol
InChI Key: TVHDZSRRHQKNEZ-BDAJPOSXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acanthoic Acid is a pimaradiene-type diterpene compound isolated from the root bark of Acanthopanax koreanum Nakai, a plant traditionally used in herbal medicine . With a molecular formula of C20H30O2 and a molecular weight of 302.46 g/mol, it is classified as a reagent for research applications only . Researchers are actively investigating its diverse pharmacological profile, which includes potential anti-inflammatory, hepatoprotective, anti-fibrotic, and antimicrobial activities . Its mechanisms of action are multifaceted. A significant body of evidence indicates that this compound acts as an agonist of Liver X Receptors (LXRs), which are critical nuclear receptors regulating lipid metabolism and inflammatory responses . Furthermore, its potent anti-inflammatory effects are mediated through the inhibition of the TLR4-NF-κB signaling pathway, leading to the suppression of key pro-inflammatory cytokines such as IL-1β and TNF-α . Research has also elucidated its action on the LKB1/Sirt1/AMPK/ACC pathway, which contributes to its protective effects against alcohol-induced liver lipid deposition . In vitro and in vivo studies highlight its broad research potential. It has demonstrated a protective effect against drug-induced hepatotoxicity and acute liver injury . A 2024 study also reported its potential in male infertility research, where it was shown to increase egg-hatching rates in a Drosophila melanogaster model under environmental stress, with molecular docking simulations suggesting interaction with proteins related to male fertility . In antimicrobial research, this compound and its biotransformed derivatives have shown activity against various bacterial strains, including Bacillus subtilis and Salmonella typhimurium . This product is intended for Research Use Only (RUO) and is not approved for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H30O2 B1242871 Acanthoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H30O2

Molecular Weight

302.5 g/mol

IUPAC Name

(1R,4aR,7S)-7-ethenyl-1,4a,7-trimethyl-3,4,6,8,8a,9,10,10a-octahydro-2H-phenanthrene-1-carboxylic acid

InChI

InChI=1S/C20H30O2/c1-5-18(2)12-9-15-14(13-18)7-8-16-19(15,3)10-6-11-20(16,4)17(21)22/h5,9,14,16H,1,6-8,10-13H2,2-4H3,(H,21,22)/t14?,16?,18-,19-,20+/m0/s1

InChI Key

TVHDZSRRHQKNEZ-BDAJPOSXSA-N

Isomeric SMILES

C[C@@]12CCC[C@@](C1CCC3C2=CC[C@](C3)(C)C=C)(C)C(=O)O

Canonical SMILES

CC12CCCC(C1CCC3C2=CCC(C3)(C)C=C)(C)C(=O)O

Synonyms

acanthoic acid
pimara-9(11),15-dien-19-oic acid

Origin of Product

United States

Isolation Methodologies from Natural Sources

Extraction Techniques (e.g., Methanol (B129727), Hexane)

The initial step in isolating acanthoic acid is the extraction from the plant material. The choice of solvent is crucial for maximizing the yield of the target compound.

In one method, dried and powdered root bark of Acanthopanax koreanum (2 kg) was subjected to extraction with methanol (MeOH) under reflux conditions three times. This process yielded 192 g of a crude methanol extract. mdpi.com This extract was then suspended in water and partitioned with dichloromethane (B109758) (CH₂Cl₂), resulting in 96 g of a CH₂Cl₂ fraction which was taken for further purification. mdpi.com

Another approach involved the successive extraction of powdered air-dried stems of Annona amazonica (1.7 kg) with n-hexane , dichloromethane, and methanol at room temperature. scielo.brscielo.br The n-hexane extract, in particular, was found to be rich in this compound, yielding a significant quantity of crystals. scielo.br Specifically, the removal of the solvent under reduced pressure from the n-hexane extraction yielded 10.5 g of extract. scielo.br

The use of different solvents targets compounds with varying polarities. Hexane (B92381), being non-polar, is effective in extracting non-polar compounds like this compound. Methanol, a polar solvent, will extract a broader range of compounds, necessitating further partitioning steps to isolate the desired diterpene. mdpi.com

Chromatographic Purification Approaches (e.g., Silica (B1680970) Gel Column Chromatography, Sephadex LH-20)

Following initial extraction, chromatographic methods are essential for the purification of this compound from the crude extracts.

Silica Gel Column Chromatography is a primary method used for the separation of this compound. The dichloromethane fraction obtained from the Acanthopanax koreanum extract was subjected to silica gel column chromatography. mdpi.com The column was eluted with a gradient mixture of n-hexane and ethyl acetate (B1210297) (EtOAc) in increasing polarity (from 20:1 to 1:1, v/v). mdpi.com Similarly, the neutral fraction of the Annona amazonica extract was purified using silica gel column chromatography with a gradient of dichloromethane in hexane, followed by ethyl acetate in dichloromethane, and finally methanol in ethyl acetate. scielo.br

Sephadex LH-20 Column Chromatography is often used for further purification. mdpi.com This technique separates molecules based on their size and is particularly effective in removing pigments and other impurities. unmul.ac.id Fractions containing this compound from the silica gel column were further purified using a Sephadex LH-20 column with a mobile phase of methanol and water (4:1, v/v) to yield the pure compound. mdpi.com In another instance, a crude extract was fractionated using a Sephadex LH-20 column with methanol as the eluent. mdpi.com

Source-Specific Isolation Yields and Purity Considerations

The yield and purity of isolated this compound can vary significantly depending on the natural source and the isolation protocol employed.

From the roots of Acanthopanax koreanum, a preparative High-Performance Liquid Chromatography (HPLC) method yielded this compound with a purity of over 95% and a yield of 0.82%. frontiersin.org In a different study on A. koreanum, the purity of the isolated this compound was determined to be 91% with a yield of 0.14%. frontiersin.org

A notable finding was the high concentration of this compound in the n-hexane extract of Annona amazonica stems, where it was identified as the major constituent, comprising at least 65% of the extract. scielo.brscielo.br From 1.7 kg of dried stems, 6.9 g of this compound crystals were obtained directly from the hexane extract after manual collection and washing. scielo.br Further chromatographic purification of the remaining extract yielded additional amounts of the compound. scielo.br

The purity of the final isolated this compound is typically confirmed by spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy ('H-NMR and ¹³C-NMR) and Mass Spectrometry (MS). mdpi.comhantopic.com

Preclinical Biological Activities and Therapeutic Potential

Anti-inflammatory Efficacy

Acanthoic acid, a pimaradiene diterpene, has demonstrated significant anti-inflammatory properties in a variety of preclinical models. researchgate.net Its efficacy is attributed to its ability to modulate key components of the inflammatory cascade, including the production of pro-inflammatory cytokines and the regulation of critical signaling pathways. tandfonline.comnih.gov

This compound has been shown to effectively suppress the production of several key pro-inflammatory cytokines in various cell types, highlighting its broad potential in mitigating inflammatory responses.

In studies involving alveolar macrophages , this compound demonstrated a notable ability to inhibit the production of inflammatory cytokines. medkoo.com Specifically, in lipopolysaccharide (LPS)-stimulated mouse alveolar macrophages (MH-S), this compound treatment resulted in a significant reduction of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). tandfonline.commedkoo.com These findings were corroborated in an in vivo model of acute lung injury, where this compound administration led to decreased levels of these cytokines in the bronchoalveolar lavage fluid. tandfonline.com An earlier study also showed that this compound suppressed TNF-α production by alveolar macrophages stimulated with silica (B1680970). nih.gov

The anti-inflammatory effects of this compound extend to vascular inflammation. In Human Umbilical Vein Endothelial Cells (HUVECs) , the compound was found to inhibit the production of inflammatory mediators. nih.govresearchgate.net Research showed that this compound dose-dependently suppressed the production of TNF-α and interleukin-8 (IL-8) induced by LPS. tandfonline.comnih.gov Furthermore, it also curbed the production of IL-6 and IL-8 in HUVECs that were stimulated with TNF-α. tandfonline.comnih.gov

In the context of periodontal inflammation, this compound has been evaluated using Human Gingival Fibroblasts (HGFs) . nih.gov When HGFs were challenged with Porphyromonas gingivalis LPS, this compound treatment led to a dose-dependent inhibition of IL-6 and IL-8 production. tandfonline.comnih.govresearchgate.net

Table 1: Summary of this compound's Effect on Inflammatory Cytokine Production in Different Cell Lines

Cell Line Stimulant Inhibited Cytokines References
Alveolar Macrophages (MH-S) Lipopolysaccharide (LPS) TNF-α, IL-6, IL-1β tandfonline.com, medkoo.com
Human Umbilical Vein Endothelial Cells (HUVECs) Lipopolysaccharide (LPS) TNF-α, IL-8 tandfonline.com, nih.gov
Human Umbilical Vein Endothelial Cells (HUVECs) Tumor Necrosis Factor-alpha (TNF-α) IL-6, IL-8 tandfonline.com, nih.gov
Human Gingival Fibroblasts (HGFs) Porphyromonas gingivalis LPS IL-6, IL-8 tandfonline.com, researchgate.net, nih.gov
Human Monocytes/Macrophages Silica IL-1, TNF-α nih.gov

The anti-inflammatory effects of this compound are underpinned by its interaction with several crucial intracellular signaling pathways that orchestrate the inflammatory response.

A primary mechanism for the anti-inflammatory action of this compound is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. tandfonline.comnih.gov NF-κB is a key transcription factor that governs the expression of numerous pro-inflammatory genes. aacrjournals.org this compound has been shown to inhibit NF-κB activation across multiple cell types. This includes LPS-stimulated alveolar macrophages, HUVECs, and HGFs. tandfonline.commedkoo.comnih.govresearchgate.net Studies have demonstrated that this compound can prevent the degradation of IκB, an inhibitor of NF-κB, and subsequently block the nuclear translocation and DNA-binding activity of NF-κB. nih.gov This inhibitory effect on the NF-κB pathway provides a molecular basis for its observed reduction in cytokine production. nih.gov

This compound modulates the Toll-Like Receptor 4 (TLR4) signaling pathway, which is a critical upstream activator of inflammatory responses, including the NF-κB pathway. researchgate.netmdpi.com In human gingival fibroblasts, the anti-inflammatory effect of this compound was linked to the inhibition of LPS-induced TLR4 expression, thereby blocking the TLR4-mediated NF-κB signaling pathway. tandfonline.comnih.gov In studies on hepatic stellate cells, this compound treatment decreased the protein expressions of TLR4 and its co-receptor CD14, which were elevated by treatment with ethanol (B145695) and LPS. nih.gov These findings suggest that this compound can interfere with the initial stages of the inflammatory response triggered by bacterial endotoxins. tandfonline.comnih.gov

This compound is recognized as a potent agonist of Liver X Receptors (LXRα and LXRβ), which are nuclear receptors playing crucial roles in metabolism and the modulation of inflammation. tandfonline.commdpi.comfrontiersin.orgnih.gov The activation of LXRs by this compound contributes significantly to its anti-inflammatory properties. tandfonline.comresearchgate.net For instance, in both alveolar macrophages and HUVECs, the ability of this compound to suppress LPS-induced cytokine production and NF-κB activation was attributed to its activation of LXRα. tandfonline.comnih.govresearchgate.net This was further substantiated by experiments where the anti-inflammatory effect of this compound was diminished when LXRα was silenced using siRNA. tandfonline.comnih.gov These results indicate that LXR activation is a key mechanism through which this compound exerts its anti-inflammatory functions. tandfonline.comnih.gov

Research on this compound analogs has revealed another layer of its anti-inflammatory mechanism involving the Phosphoinositide 3-Kinase (PI3K) pathway. tandfonline.comresearchgate.net These diterpene derivatives were found to cause a rapid and selective activation of the p110γ and p110δ subunits of PI3K. researchgate.netucm.es This selective activation of PI3K isoenzymes results in the attenuation of the inflammatory response in macrophages by inhibiting the activation of the IKK/NF-κB and MAPK signaling pathways. researchgate.net The crucial role of this pathway was confirmed when silencing or inhibiting the p110γ/δ subunits suppressed the inhibitory effect of these diterpenes on NF-κB signaling. researchgate.net This demonstrates a multi-targeted anti-inflammatory strategy employed by this compound-related compounds, involving both LXR-dependent and PI3K-dependent mechanisms. researchgate.net

Table 2: Overview of this compound's Modulation of Pro-inflammatory Signaling Pathways

Signaling Pathway Mechanism of Action Cell/Model Context References
Nuclear Factor-kappa B (NF-κB) Inhibition of activation, nuclear translocation, and DNA binding. Alveolar Macrophages, HUVECs, HGFs, Colon Epithelial Cells tandfonline.com, medkoo.com, researchgate.net, nih.gov, nih.gov
Toll-Like Receptor 4 (TLR4) / CD14 Inhibition of TLR4 expression; decreased TLR4 and CD14 protein levels. Human Gingival Fibroblasts, Hepatic Stellate Cells tandfonline.com, nih.gov, nih.gov
Liver X Receptors (LXRα, LXRβ) Potent activation/agonism of LXRα and LXRβ. Alveolar Macrophages, HUVECs, Hepatic Stellate Cells tandfonline.com, frontiersin.org, mdpi.com, nih.gov, nih.gov
Phosphoinositide 3-Kinase (PI3K) Selective activation of p110γ and p110δ subunits (by analogs). Macrophages tandfonline.com, researchgate.net, ucm.es

Attenuation of Cellular Adhesion Molecule Expression

This compound has been shown to inhibit the expression of key molecules involved in the inflammatory cascade, specifically vascular cell adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule-1 (ICAM-1). tandfonline.comnih.gov In studies using human umbilical vein endothelial cells (HUVECs), this compound effectively suppressed the lipopolysaccharide (LPS)-induced expression of both VCAM-1 and ICAM-1. nih.govresearchgate.netresearchgate.net This inhibition of adhesion molecules is crucial as it can prevent the migration of inflammatory cells to the site of inflammation. tandfonline.com The anti-inflammatory action of this compound in this context is linked to its ability to activate Liver X Receptor α (LXRα), which in turn inhibits the NF-κB signaling pathway. tandfonline.comnih.gov

In Vivo Anti-inflammatory Models

The anti-inflammatory potential of this compound has been further substantiated in various in vivo models.

In a mouse model of LPS-induced acute lung injury , pretreatment with this compound resulted in a significant reduction of inflammatory markers. tandfonline.com Specifically, there was a decrease in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the bronchoalveolar lavage fluid. tandfonline.com Furthermore, this compound treatment led to reduced myeloperoxidase activity and a lower wet-to-dry lung ratio, indicating a decrease in neutrophil infiltration and pulmonary edema, respectively. tandfonline.com Histopathological analysis confirmed that this compound attenuated lung tissue damage, including interstitial edema, hyperemia, alveolar wall thickening, and inflammatory cell infiltration. tandfonline.com

In models of hepatic inflammation , this compound has also shown protective effects. In a rat model of D-Galactosamine (D-GalN)/LPS-induced hepatic damage, this compound administration led to a significant decrease in serum alanine (B10760859) transaminase levels and mitigated the release of inflammatory markers like hepatic nitric oxide and plasma IL-6. nih.gov Histological examination revealed a reduction in hepatocyte degeneration, necrosis, hemorrhage, and inflammatory cell infiltrates. nih.gov These hepatoprotective effects are attributed to the downregulation of the TLR4/CD14 signaling pathway. nih.gov

Similarly, in a mouse model of chronic ethanol-induced hepatic injury, this compound treatment significantly reduced serum levels of aspartate aminotransferase and triglycerides. tandfonline.com It also decreased hepatic triglyceride accumulation and lipid droplet formation. tandfonline.comnih.gov Furthermore, this compound was found to reduce liver fibrosis and inflammation induced by chronic ethanol administration. tandfonline.com In mice with carbon tetrachloride (CCl4)-induced liver fibrosis, this compound administration reduced serum levels of aminotransferases and TNF-α. tandfonline.com

Antineoplastic and Apoptosis-Inducing Effects

This compound has emerged as a compound of interest for its potential anticancer properties, primarily through the induction of apoptosis in various cancer cell lines and the inhibition of tumor growth in preclinical models.

Induction of Apoptosis in Cancer Cell Lines

This compound has demonstrated the ability to induce programmed cell death, or apoptosis, in several cancer cell lines.

HL-60 Leukemia: In human promyelocytic leukemia (HL-60) cells, this compound was found to reduce cell proliferation in a dose- and time-dependent manner, an effect accompanied by the induction of apoptosis. nih.gov The apoptotic process was linked to the activation of the p38 MAPK signaling pathway. nih.govresearchgate.net

Cholangiocarcinoma: While direct studies on this compound inducing apoptosis in cholangiocarcinoma are noted, research has highlighted the cytotoxic activity of this compound analogs against these cancer cells. tandfonline.comnih.gov These analogs have shown potent activity, suggesting a potential avenue for development. nih.gov

Primary Effusion Lymphoma (PEL): this compound effectively inhibited the proliferation of PEL cells. researchgate.netx-mol.netnih.gov It induced apoptosis in these cells, as evidenced by an increase in Annexin V/PI positive cells. researchgate.netx-mol.netnih.gov The IC50 values for PEL cell lines were in the range of 120–130 μM. x-mol.netnih.gov

Regulation of Apoptotic and Anti-Apoptotic Proteins

The pro-apoptotic effects of this compound are mediated through its influence on key regulatory proteins involved in the apoptosis cascade.

In HL-60 leukemia cells, treatment with this compound led to the cleavage of caspase-3 and poly-ADP-ribose polymerase (PARP), both hallmarks of apoptosis. nih.gov It also caused a decrease in the level of the anti-apoptotic protein Bcl-xL . nih.govresearchgate.net

In primary effusion lymphoma (PEL) cells, this compound was shown to downregulate the anti-apoptotic protein c-FLIP . researchgate.netx-mol.netnih.gov This downregulation subsequently led to the activation of initiator caspase-8 and executioner caspase-3 . researchgate.netx-mol.netnih.gov The induction of apoptosis by this compound in PEL cells was significantly prevented by a pan-caspase inhibitor, confirming the caspase-dependent nature of this process. researchgate.netx-mol.netnii.ac.jp

Table 1: Effect of this compound on Apoptotic Proteins
Cell LineAffected ProteinEffectReference
HL-60 LeukemiaCaspase-3Cleavage (Activation) nih.gov
HL-60 LeukemiaBcl-xLDecreased level nih.govresearchgate.net
Primary Effusion Lymphomac-FLIPDownregulation researchgate.netx-mol.netnih.gov
Primary Effusion LymphomaCaspase-8Activation researchgate.netx-mol.netnih.gov
Primary Effusion LymphomaCaspase-3Activation researchgate.netx-mol.netnih.gov

Preclinical Tumor Growth Inhibition in Xenograft Models

The antitumor effects of this compound have been validated in in vivo xenograft models.

In a primary effusion lymphoma (PEL) xenograft model using BCBL-1 lymphoma cells, oral administration of this compound suppressed tumor growth starting from day 11 of treatment. tandfonline.comx-mol.net The final tumor weight in the this compound-treated mice was significantly lower than in the control group. x-mol.net Importantly, the treated mice appeared healthy, and their body weight was not different from the vehicle control group, suggesting a lack of overt toxicity at the effective dose. x-mol.netnih.gov

While direct xenograft studies for bladder cancer and this compound were not detailed in the provided search results, the promising results in other cancer models suggest a potential area for future investigation.

Table 2: Preclinical Xenograft Studies of this compound
Cancer TypeModelKey FindingsReference
Primary Effusion LymphomaBCBL-1 Xenograft in miceSuppressed tumor growth; Lower tumor weight tandfonline.comx-mol.net

Targeting of Cell Cycle and Growth Regulatory Kinases

This compound and its analogs have been shown to interact with key kinases that regulate the cell cycle and cell growth, suggesting another mechanism for their antineoplastic activity.

Cyclin-Dependent Kinase 2 (CDK-2): Overexpression of CDK-2 is implicated in the growth of cholangiocarcinoma cells. tandfonline.comresearchgate.net Molecular docking studies have shown that analogs of this compound can bind to CDK-2, with one potent analog exhibiting a low binding energy of -12.7 kcal/mol, indicating a strong interaction. tandfonline.comnih.gov This suggests that targeting CDK-2 could be a mechanism by which these compounds exert their cytotoxic effects. tandfonline.com

Epidermal Growth Factor Receptor (EGFR): EGFR is another key receptor tyrosine kinase involved in the growth and proliferation of cancer cells, including cholangiocarcinoma. tandfonline.com The same molecular docking study revealed that an this compound analog also binds to EGFR with a binding energy of -10.8 kcal/mol, suggesting that inhibition of EGFR signaling could also contribute to its anticancer activity. tandfonline.comnih.gov

Low Cytotoxicity to Non-Cancerous Cells in In Vitro Models

A noteworthy characteristic of this compound is its selective cytotoxicity, demonstrating minimal adverse effects on non-cancerous cells in various in vitro studies. Research has shown that this compound did not exhibit cytotoxic activity against non-cancerous MRC-5 cells at concentrations up to 25 µg/mL (82.65 µmol/L). researchgate.netresearchgate.net This inherent selectivity is a crucial attribute for a potential therapeutic agent, suggesting a favorable safety profile at the cellular level. In one study, the 50% cytotoxic concentration (CC50) of this compound on LLCMK2 cells, a line of monkey kidney epithelial cells, was determined to be 347 µmol L-1. scielo.br This indicates a low level of toxicity to these mammalian cells. Another investigation found that optimal doses of enoic this compound, a derivative, exhibited no cytotoxicity in bovine aortic endothelial cells. nih.gov Furthermore, studies on peripheral blood mononuclear cells revealed that the IC50 values for this compound were high, exceeding 200 μM, further supporting its low toxicity towards normal cells. tandfonline.com

Antimicrobial Efficacy

This compound has demonstrated a broad spectrum of antimicrobial activity, showing effectiveness against various pathogens, including bacteria and parasites. tandfonline.com

Antibacterial Activity Spectrum

This compound has shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. It has been found to be particularly effective against Bacillus subtilis, exhibiting a Minimum Inhibitory Concentration (MIC) of 31.25 µg/mL. mdpi.com In contrast, a biotransformed derivative, 3β,7β-dihydroxythis compound, showed better activity against Escherichia coli with the same MIC. mdpi.com Both this compound and its derivative were active against Salmonella typhimurium with an MIC of 62.5 µg/mL. mdpi.com

Furthermore, this compound has demonstrated significant potential as an antibacterial agent against oral and skin bacteria. hantopic.com Its MIC against Streptococcus mutans, a primary causative agent of dental caries, was found to be 2 µg/mL, and against the opportunistic skin pathogen Staphylococcus epidermidis, the MIC was 4 µg/mL. hantopic.com This activity was notably lower than that of other natural antimicrobial agents. hantopic.com The compound also inhibited the growth of other cariogenic bacteria such as Streptococcus sobrinus and Streptococcus sanguinis within an MIC range of 4-32 µg/mL. hantopic.com

BacteriumMIC (µg/mL)
Bacillus subtilis31.25
Escherichia coli>31.25 (for this compound)
Salmonella typhimurium62.5
Streptococcus mutans2
Staphylococcus epidermidis4
Streptococcus sobrinus4-32
Streptococcus sanguinis4-32

Antiparasitic Activity

This compound has exhibited significant trypanocidal activity against the epimastigote forms of Trypanosoma cruzi, the parasite responsible for Chagas disease. scielo.br Studies have shown a dose-dependent reduction in the number of parasites after 96 hours of treatment, with a 50% inhibitory concentration (IC50) of 59 µmol L-1. scielo.brtandfonline.com In comparison, the standard drug benznidazole (B1666585) had an IC50 of 7 µmol L-1. tandfonline.com Importantly, this compound demonstrated a selective toxicity, being 5.9 times more toxic to the epimastigote forms of T. cruzi than to the LLCMK2 mammalian cell line. scielo.br

Molecular Mechanisms of Antimicrobial Action

The antimicrobial action of this compound appears to involve multiple cellular processes. tandfonline.com Evidence suggests that it interferes with essential metabolic pathways, including carbohydrate metabolism and glycolysis. tandfonline.com Furthermore, it is believed to affect cell membrane properties and cell division. tandfonline.com Molecular docking studies have pointed towards superoxide (B77818) dismutase 1 (SOD1) as a potential target for its antimicrobial and antioxidant activities. tandfonline.com The introduction of hydroxyl groups to the this compound structure through biotransformation has been shown to enhance its antibacterial activity, particularly against Gram-negative bacteria like E. coli. mdpi.com

Hepatoprotective and Lipid Metabolism Regulation

This compound has demonstrated significant protective effects against liver injury induced by various chemical agents in both in vitro and in vivo models.

Protection against Chemically-Induced Liver Injury

Studies have consistently shown the hepatoprotective potential of this compound against a range of toxins.

D-galactosamine/Lipopolysaccharide (LPS): In a mouse model of fulminant hepatic failure induced by D-galactosamine and LPS, pretreatment with this compound markedly reduced lethal liver injury. jst.go.jp This protective effect was associated with a significant decrease in serum tumor necrosis factor (TNF)-α levels. jst.go.jp In rats, this compound pretreatment also alleviated hepatic damage, reducing hepatocyte degeneration, necrosis, hemorrhage, and inflammatory cell infiltration. koreamed.orgnih.gov This was linked to the downregulation of the TLR4-CD14 inflammatory pathway. tandfonline.com

tert-butyl hydroperoxide (tBH): In vitro, this compound significantly inhibited cellular leakage of lactate (B86563) dehydrogenase (LDH) in cells treated with tBH. thieme-connect.comnih.gov It also inhibited the generation of intracellular reactive oxygen species (ROS) and depletion of intracellular glutathione (B108866) (GSH) induced by tBH. thieme-connect.comnih.gov In vivo, pretreatment with this compound significantly reduced serum levels of aspartate transaminase and alanine transaminase in a tBH-induced acute liver injury model. thieme-connect.comnih.gov

Carbon Tetrachloride (CCl4): this compound has shown a strong hepatoprotective effect against liver injury and fibrosis induced by CCl4. frontiersin.orgnih.gov In vitro, it inhibited LDH leakage and counteracted ROS generation and GSH depletion in CCl4-treated cells. thieme-connect.comnih.gov In vivo studies revealed that this compound treatment improved histological changes such as fatty acid changes, hepatocyte necrosis, and inflammatory cell infiltration in the liver of CCl4-injured animals. thieme-connect.com This protection was not mediated by the inhibition of CCl4 bioactivation. thieme-connect.com

Ethanol: this compound has been shown to partially prevent alcohol exposure-induced liver lipid deposition and inflammation. frontiersin.orgnih.gov In mice subjected to chronic ethanol administration, this compound treatment significantly reduced serum levels of aspartate aminotransferase (AST) and triglycerides (TG), as well as hepatic TG levels. tandfonline.com Histopathological analysis showed a decrease in lipid droplets, liver fibrosis, and inflammation. tandfonline.com The protective mechanism is thought to involve the regulation of the LKB1/Sirt1/AMPK/ACC and LXRs pathways. frontiersin.orgnih.gov

Inducing AgentModelKey Findings
D-galactosamine/LPSIn vivo (mice, rats)Reduced lethal liver injury, decreased serum TNF-α, alleviated hepatocyte degeneration and inflammation. tandfonline.comjst.go.jpkoreamed.orgnih.gov
tert-butyl hydroperoxide (tBH)In vitro & In vivoInhibited LDH leakage, ROS generation, and GSH depletion. Reduced serum transaminases. thieme-connect.comnih.gov
Carbon Tetrachloride (CCl4)In vitro & In vivoInhibited LDH leakage, ROS generation, and GSH depletion. Improved liver histology. thieme-connect.comnih.govfrontiersin.orgnih.gov
EthanolIn vivo (mice)Reduced serum AST, TG, and hepatic TG. Decreased lipid droplets, fibrosis, and inflammation. tandfonline.comfrontiersin.orgnih.gov

Modulation of Hepatic Fibrosis and Steatosis in Preclinical Models

This compound has demonstrated significant potential in mitigating liver damage in various preclinical models. It has shown the ability to reduce hepatic fibrosis and steatosis, which are key indicators of liver disease.

In studies involving rodent models, this compound has been observed to counteract the effects of liver damage induced by substances like carbon tetrachloride (CCl4) and a combination of ethanol and lipopolysaccharide (LPS). tandfonline.comnih.gov The compound effectively reduces the accumulation of fat droplets in liver tissue and decreases the expression of markers associated with fibrosis, such as α-smooth muscle actin (α-SMA) and collagen. tandfonline.comoup.com Research has indicated that this compound's anti-fibrotic action is linked to its ability to modulate the expression of extracellular matrix regulatory proteins, including matrix metalloproteinase-13 (MMP-13) and tissue inhibitor of metalloproteinases-1 (TIMP-1). tandfonline.com

Furthermore, in models of non-alcoholic fatty liver disease (NAFLD), treatment with this compound has led to a reduction in liver lipid droplets and has ameliorated markers of hepatic fibrosis. nih.govmdpi.com It has also been shown to decrease serum levels of triglycerides and transaminases, which are typically elevated in liver disease. tandfonline.comnih.gov Histopathological analysis has confirmed that this compound can lessen hepatocyte degeneration, necrosis, and inflammatory cell infiltration in damaged liver tissue. tandfonline.com

Table 1: Effects of this compound on Hepatic Fibrosis and Steatosis Markers

Model System Inducing Agent Key Findings Reference
Rat liver stellate cell line (HSC-T6) Ethanol/LPS Decreased expression of α-SMA, collagen-I, SREBP-1, and lipin1/2; reduced fat droplets. oup.com
C57BL/6 mice Ethanol Reduced serum AST, ALT, and TG; reversed massive steatosis and fat droplets in liver tissue. tandfonline.com
C57BL/6 mice High-fat diet Reduced body weight, liver index, hepatic lipid droplets, serum triglycerides, and transaminases; improved liver fibrosis markers. nih.gov
Rats CCl4 Reduced hepatic fibrosis and nodular formation. nih.gov

Regulation of Key Metabolic Pathways (e.g., LKB1/Sirt1/AMPK/ACC, SREBP-1, lipin1/2)

The therapeutic effects of this compound on the liver are closely tied to its ability to modulate critical metabolic pathways. nih.govfrontiersin.org A central mechanism involves the activation of the LKB1/Sirt1/AMPK/ACC signaling cascade. tandfonline.comnih.gov this compound has been shown to increase the phosphorylation of liver kinase B1 (LKB1), adenosine (B11128) monophosphate-activated protein kinase (AMPK), and acetyl-CoA carboxylase (ACC), while also boosting the expression of sirtuin 1 (Sirt1). tandfonline.comnih.govnih.gov This activation is crucial for regulating lipid metabolism and protecting against alcohol-induced liver injury. tandfonline.com

This compound also significantly influences the expression of sterol regulatory element-binding protein 1 (SREBP-1), a key transcription factor in lipogenesis. tandfonline.comfrontiersin.org In both in vitro and in vivo models of alcohol-induced hepatic lipogenesis, this compound has been found to inhibit the expression of SREBP-1, thereby reducing the accumulation of triglycerides and intracellular lipid droplets. tandfonline.comnih.govfrontiersin.org

The compound's regulatory effects extend to lipin-1 and lipin-2, enzymes that play a critical role in lipid metabolism. tandfonline.com In cells stimulated with ethanol and LPS, this compound attenuates the increased expression of lipin-1 and lipin-2, which contributes to the suppression of hepatocyte lipid deposition. tandfonline.comoup.com This modulation is thought to occur through the TLR4 and IRAK4 signaling pathways. tandfonline.comoup.com

Table 2: this compound's Regulation of Metabolic Pathways

Pathway/Target Effect of this compound Experimental Model Reference
LKB1/Sirt1/AMPK/ACC Upregulation/Activation C57BL/6 mice (alcohol-induced liver injury); AML-12 cells (EtOH/LPS stimulated) tandfonline.comnih.govnih.gov
SREBP-1 Downregulation/Inhibition C57BL/6 mice (alcohol-induced); HSC-T6 cells (EtOH/LPS stimulated) tandfonline.comnih.govfrontiersin.org
Lipin-1/2 Downregulation/Suppression HSC-T6 cells (EtOH/LPS stimulated) tandfonline.comoup.com

Effects on Reproductive Biology

Influence on Drosophila melanogaster Egg-Hatching Rates under Thermal Stress

Recent studies have explored the impact of this compound on reproductive outcomes, using the fruit fly Drosophila melanogaster as a model organism. Under conditions of thermal stress (28°C), which is known to negatively affect male fertility, supplementation of the male flies' diet with this compound led to a significant increase in egg-hatching rates compared to controls. nih.govnih.gov This effect was more pronounced at higher concentrations of the compound, suggesting a protective role against environmental stressors on male reproductive function. nih.gov

Table 3: Effect of this compound on Drosophila melanogaster Egg-Hatching Rates at 28°C

Treatment Group Egg-Hatching Rate (%) Reference
Control (DMSO) Lower than supplemented groups nih.gov
1 μM this compound 31.78% nih.gov
10 μM this compound 39.33% nih.gov

Potential Protein Targets in Male Fertility Pathways (e.g., SHBG, ADAM17, DNase I)

To understand the molecular basis of its effects on male fertility, in silico studies have been conducted to identify potential protein targets of this compound. Molecular docking simulations have revealed that this compound can bind with high affinity to several proteins implicated in male infertility. nih.govnih.gov

These proteins include:

Sex Hormone-Binding Globulin (SHBG): A glycoprotein (B1211001) that regulates the bioavailability of sex hormones like testosterone. nih.govnih.gov this compound showed a strong binding affinity to SHBG. nih.gov

A Disintegrin and Metalloproteinase 17 (ADAM17): A protein involved in cell signaling pathways related to inflammation and apoptosis. nih.govnih.gov

Deoxyribonuclease I (DNase I): An enzyme that, in excess, can lead to sperm DNA fragmentation. nih.govnih.gov

The binding affinities suggest that this compound may influence male fertility by interacting with these key proteins. nih.govresearchgate.net

Table 4: Binding Affinities of this compound to Male Infertility-Related Proteins

Protein Target Binding Affinity (kcal/mol) Reference
SHBG -10.2 nih.govnih.gov
ADAM17 -6.8 nih.govnih.gov
DNase I -5.8 nih.govnih.gov

Melanogenesis Inhibitory Activity

Suppression of Melanin (B1238610) Synthesis in Melanoma Cell Lines (e.g., B16)

This compound has been shown to possess inhibitory effects on melanogenesis, the process of melanin production. In studies using B16 melanoma cells, this compound significantly reduced melanin synthesis. nih.govresearchgate.net This effect is attributed to its ability to decrease the activity of intracellular tyrosinase, which is the rate-limiting enzyme in melanin production. nih.govresearchgate.net

Furthermore, western blot analysis has revealed that this compound downregulates the protein expression of tyrosinase and other melanogenic enzymes, such as tyrosinase-related protein (TRP)-1 and TRP-2. nih.govresearchgate.net The compound also decreases the expression of the microphthalmia-associated transcription factor (MITF), a key regulator of melanogenesis. nih.govresearchgate.net These findings suggest that this compound inhibits melanin biosynthesis by downregulating MITF and its target genes. nih.gov

Regulation of Tyrosinase Activity and Related Proteins (e.g., TRP-1, TRP-2, MITF)

This compound has been identified as a significant regulator of melanogenesis, primarily through its influence on tyrosinase and its associated proteins. Research into its mechanisms has revealed a coordinated downregulation of key factors involved in the synthesis of melanin.

Studies utilizing B16F10 mouse melanoma cells have been central to elucidating the effects of this compound on melanin production. When these cells are stimulated with α-melanocyte stimulating hormone (α-MSH) to induce melanogenesis, treatment with this compound leads to a significant, dose-dependent reduction in both melanin content and intracellular tyrosinase activity. tandfonline.com Tyrosinase is the rate-limiting enzyme in the melanin synthesis pathway, and its inhibition is a primary target for anti-melanogenic agents. researchgate.netnih.gov

The inhibitory action of this compound extends beyond tyrosinase activity to the protein expression levels of several crucial melanogenic enzymes. koreascience.kr Western blot analyses have consistently shown that this compound decreases the expression of tyrosinase, tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2). researchgate.netnih.gov TRP-1 and TRP-2 are key enzymes that act downstream of tyrosinase in the melanin production cascade. google.com

The underlying mechanism for this broad suppression of melanogenic proteins appears to be the downregulation of the microphthalmia-associated transcription factor (MITF). researchgate.netkoreascience.kr MITF is a master regulator of melanocyte development and function, acting as a key transcription factor that promotes the expression of tyrosinase, TRP-1, and TRP-2. tandfonline.comnih.govkoreascience.kr By diminishing the expression of MITF, this compound effectively inhibits the entire transcription program for melanogenesis. tandfonline.comresearchgate.net This targeted action on MITF suggests that this compound's potential as an anti-melanogenic agent stems from its ability to intervene at a high level of the regulatory hierarchy of melanin synthesis. tandfonline.comgoogle.com

The collective findings indicate that this compound effectively curtails melanin biosynthesis by downregulating MITF, which in turn suppresses the expression of tyrosinase, TRP-1, and TRP-2. tandfonline.comresearchgate.net

Research Findings on the Effects of this compound on Melanogenesis-Related Proteins

Parameter AssessedCell LineKey FindingsCitations
Melanin Content B16F10 Mouse MelanomaSignificantly attenuated in a dose-dependent manner. tandfonline.comresearchgate.net
Intracellular Tyrosinase Activity B16F10 Mouse MelanomaReduced in a dose-dependent manner. tandfonline.comresearchgate.net
Tyrosinase Protein Expression B16F10 Mouse MelanomaDecreased protein expression observed via Western blot. tandfonline.comresearchgate.netnih.gov
TRP-1 Protein Expression B16F10 Mouse MelanomaDecreased protein expression observed via Western blot. tandfonline.comresearchgate.netnih.gov
TRP-2 Protein Expression B16F10 Mouse MelanomaDecreased protein expression observed via Western blot. tandfonline.comresearchgate.netnih.gov
MITF Protein Expression B16F10 Mouse MelanomaSignificantly decreased protein expression. tandfonline.comresearchgate.netkoreascience.kr

Molecular Mechanisms of Action and Signaling Pathways

Detailed Examination of Nuclear Receptor Interactions

Acanthoic acid has been identified as a potent activator of Liver X Receptors (LXRs), which are critical regulators of lipid metabolism, inflammation, and cholesterol homeostasis.

Liver X Receptors (LXRs): this compound activates both LXRα and LXRβ. tandfonline.commdpi.comnih.gov This activation is significant in its hepatoprotective and anti-inflammatory effects. tandfonline.commdpi.com Studies have shown that this compound can modulate liver fibrosis by activating LXRα and LXRβ. nih.gov In macrophages, this compound and its derivatives are potent activators of both LXRα and LXRβ, leading to the expression of LXR target genes and stimulating cholesterol efflux. nih.govresearchgate.net The compound's ability to activate LXRs is comparable to synthetic LXR agonists like GW3965. nih.govfrontiersin.org This activation of LXRs by this compound plays a crucial role in its anti-inflammatory and lipid-regulating properties. mdpi.comfrontiersin.org In fact, this compound has been shown to be a selective activator of the LXRα receptor over the β-receptor, with an IC50 value of 0.25 μM for binding affinity to the α-receptor and an EC50 value of 0.18 μM for coactivator association stimulation. acs.org

Farnesoid X Receptor (FXR): this compound has been shown to enhance hepatic Farnesoid X Receptor (FXR) signaling. tandfonline.comnih.gov This activation contributes to its ability to modulate lipid accumulation and fatty acid synthesis, suggesting that the FXR-LXR axis is a key pathway through which this compound alleviates conditions like nonalcoholic fatty liver disease (NAFLD). tandfonline.comnih.gov

Peroxisome Proliferator-Activated Receptors (PPARs): this compound influences the expression of Peroxisome Proliferator-Activated Receptors (PPARs). Specifically, it has been observed to reverse the levels of PPAR-α and PPAR-γ that are induced by acute ethanol (B145695) exposure. frontiersin.orgnih.gov In cells treated with ethanol and lipopolysaccharide (LPS), this compound increases the protein expression of PPARα and decreases the expression of PPARγ. frontiersin.orgnih.gov This regulation of PPARs is a key component of its mechanism to prevent liver lipid deposition and inflammation. frontiersin.orgnih.gov

Inflammatory Signal Transduction Pathways

This compound demonstrates significant anti-inflammatory properties by targeting key signaling pathways involved in the inflammatory response.

NF-κB Signaling: A primary mechanism of this compound's anti-inflammatory effect is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. tandfonline.comresearchgate.net It has been shown to suppress the activation of NF-κB in various cell types, including human intestinal epithelial cells and human gingival fibroblasts. tandfonline.commedkoo.com This inhibition leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8. tandfonline.com

TLR4, CD14, and IRAK Signaling: this compound can interfere with the Toll-like receptor 4 (TLR4) signaling pathway. tandfonline.com It has been found to inhibit LPS-induced TLR4 expression. tandfonline.com Furthermore, this compound has been shown to decrease the protein expressions of TLR4, CD14, and IL-1 Receptor-Associated Kinase 4 (IRAK4) in hepatic stellate cells stimulated with ethanol and LPS. researchgate.netnih.govresearchgate.net It also inhibits the IRAK1/4 signaling pathway, which is involved in lipid metabolism and inflammation. tandfonline.comresearchgate.net

MAPKs: this compound modulates the activity of Mitogen-Activated Protein Kinases (MAPKs). tandfonline.com In human promyelocytic leukemia HL-60 cells, this compound induces the phosphorylation of p38 MAPK, which is a crucial step in its apoptosis-inducing mechanism. nih.gov The use of a specific p38 MAPK inhibitor significantly blocks the apoptotic effects of this compound in these cells. nih.gov

Apoptosis Pathways

This compound can induce programmed cell death, or apoptosis, in cancer cells through both extrinsic and intrinsic pathways.

Extrinsic and Intrinsic Cascades: In primary effusion lymphoma (PEL) cells, this compound predominantly activates the extrinsic apoptosis pathway. researchgate.net This is evidenced by the activation of caspase-8, a key initiator caspase in this pathway. researchgate.net The compound also influences the intrinsic pathway by reducing the levels of the anti-apoptotic protein Bcl-xL. nih.govresearchgate.net

Caspases: A key feature of this compound-induced apoptosis is the activation of caspases. It leads to the activation of initiator caspase-8 and executioner caspase-3. tandfonline.comresearchgate.netnih.gov The cleavage of caspase-3 is a critical step that leads to the subsequent cleavage of poly-ADP-ribose polymerase (PARP), a hallmark of apoptosis. nih.govresearchgate.net The addition of a caspase inhibitor can prevent the cell death caused by this compound. tandfonline.comresearchgate.net

Anti-Apoptotic Protein Modulation: this compound downregulates the expression of anti-apoptotic proteins. A notable example is the cellular FLICE-like inhibitory protein (c-FLIP), which is downregulated by this compound, leading to the activation of caspase-8 and subsequent apoptosis. tandfonline.comresearchgate.netnih.gov It also reduces the levels of Bcl-xL. nih.govresearchgate.net

Metabolic Regulatory Pathways

This compound plays a role in regulating cellular metabolism, particularly lipid metabolism, through its influence on key signaling pathways.

AMPK, LKB1/Sirt1/ACC: this compound activates the AMP-activated Protein Kinase (AMPK) signaling pathway. tandfonline.comfrontiersin.org It promotes the phosphorylation of liver kinase B1 (LKB1) and AMPK. tandfonline.comfrontiersin.orgnih.gov This activation of the LKB1/AMPK pathway, along with the activation of Sirtuin 1 (Sirt1), contributes to the regulation of alcoholic liver injury and lipid metabolism. tandfonline.comfrontiersin.orgnih.gov this compound also enhances the phosphorylation of Acetyl-CoA Carboxylase (ACC), a downstream target of AMPK. frontiersin.orgnih.gov

SREBP-1 and Lipin: this compound has been shown to suppress the expression of Sterol Regulatory Element-Binding Protein 1 (SREBP-1), a key transcription factor in lipogenesis. tandfonline.comfrontiersin.orgnih.gov It also attenuates the expression of lipin-1 and lipin-2, enzymes involved in lipid metabolism. tandfonline.com This inhibitory effect on SREBP-1 and lipins contributes to its ability to improve hepatic lipid deposition. tandfonline.com

Enzyme Inhibition Profiles

This compound exhibits inhibitory activity against several key enzymes involved in inflammation and other physiological processes.

Cyclooxygenase-2 (COX-2): this compound has been identified as an inhibitor of Cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins (B1171923) during inflammation. tandfonline.comkoreascience.krresearchgate.net Docking studies suggest that the carboxylic group of this compound interacts with key residues in the COX-2 active site. koreascience.kr While it also inhibits COX-1, some studies suggest a degree of selectivity towards COX-2. researchgate.netfrontiersin.orgnih.gov

Matrix Metalloproteinases (MMPs): Research indicates that this compound can modulate the expression of Matrix Metalloproteinases (MMPs). Specifically, it has been shown to affect the expression of MMP-13, suggesting a role in regulating the extracellular matrix. tandfonline.com

Tyrosinase: this compound inhibits melanogenesis by downregulating the expression and activity of tyrosinase, a key enzyme in melanin (B1238610) production. tandfonline.comresearchgate.netkoreascience.krnih.gov It also reduces the expression of other melanogenesis-related proteins like TRP-1 and TRP-2. tandfonline.comresearchgate.netnih.gov This effect is mediated through the downregulation of the microphthalmia-associated transcription factor (MITF). tandfonline.comnih.gov

Protein-Ligand Interaction Dynamics

This compound interacts with a variety of proteins, influencing their function and downstream signaling.

SHBG, ADAM17, DNase I: In silico studies have explored the interaction of this compound with Sex hormone-binding globulin (SHBG), ADAM17 (a disintegrin and metalloproteinase 17), and Deoxyribonuclease I (DNase I). Molecular dynamics simulations suggest stable binding of this compound to these proteins, indicating potential roles in modulating hormonal balance, inflammation, and cellular cleanup processes. mdpi.com

CDK-2 and EGFR: Computational studies have revealed that this compound and its analogues can bind to Cyclin-dependent kinase 2 (CDK-2) and Epidermal Growth Factor Receptor (EGFR), two key proteins in cancer development. tandfonline.comrawdatalibrary.netresearchgate.netnih.gov An analog of this compound showed strong binding energy with both CDK-2 and EGFR, suggesting a potential mechanism for its cytotoxic activity in cholangiocarcinoma cells. rawdatalibrary.netnih.gov

SOD1: The interaction of this compound with superoxide (B77818) dismutase 1 (SOD1) has been suggested as a possible mechanism for its antimicrobial and antioxidant activities. tandfonline.com

Data Tables

Table 1: Interaction of this compound with Nuclear Receptors

Nuclear ReceptorEffect of this compoundKey FindingsReferences
LXRα ActivationSelective activation over LXRβ; IC50 of 0.25 μM for binding. tandfonline.commdpi.comnih.govacs.org
LXRβ ActivationModulates liver fibrosis in conjunction with LXRα activation. tandfonline.commdpi.comnih.gov
FXR Enhanced SignalingModulates lipid accumulation and fatty acid synthesis via the FXR-LXR axis. tandfonline.comnih.gov
PPARα Increased ExpressionReverses ethanol-induced changes in expression. frontiersin.orgnih.gov
PPARγ Decreased ExpressionReverses ethanol-induced changes in expression. frontiersin.orgnih.gov

Table 2: Effect of this compound on Inflammatory Signaling Pathways

Pathway/MoleculeEffect of this compoundCell/System StudiedReferences
NF-κB Inhibition of activationHuman intestinal epithelial cells, human gingival fibroblasts tandfonline.comresearchgate.netmedkoo.com
TLR4 Decreased expressionHuman gingival fibroblasts, hepatic stellate cells tandfonline.comresearchgate.netnih.gov
CD14 Decreased expressionHepatic stellate cells researchgate.netnih.gov
IRAK1/4 Inhibition of signalingHepatic stellate cells tandfonline.comresearchgate.netresearchgate.netnih.gov
p38 MAPK Phosphorylation (Activation)Human promyelocytic leukemia HL-60 cells nih.gov

Table 3: Role of this compound in Apoptosis

Apoptotic ComponentEffect of this compoundCell LineReferences
Caspase-8 ActivationPrimary effusion lymphoma cells tandfonline.comresearchgate.netnih.gov
Caspase-3 Activation/CleavagePrimary effusion lymphoma cells, HL-60 cells tandfonline.comresearchgate.netnih.govnih.gov
c-FLIP DownregulationPrimary effusion lymphoma cells tandfonline.comresearchgate.netnih.gov
Bcl-xL Decreased levelHL-60 cells nih.govresearchgate.net

Table 4: this compound's Influence on Metabolic Pathways

Pathway/MoleculeEffect of this compoundKey OutcomeReferences
AMPK Activation/PhosphorylationRegulation of lipid metabolism and liver injury. tandfonline.comfrontiersin.orgnih.gov
LKB1 PhosphorylationUpstream activation of AMPK. tandfonline.comfrontiersin.orgnih.gov
Sirt1 ActivationRegulation of liver injury and lipid metabolism. tandfonline.comfrontiersin.orgnih.gov
ACC PhosphorylationInhibition of fatty acid synthesis. frontiersin.orgnih.gov
SREBP-1 Suppression of expressionDecreased lipogenesis. tandfonline.comfrontiersin.orgnih.gov
Lipin-1/2 Attenuated expressionImproved hepatic lipid deposition. tandfonline.com

Table 5: Enzyme Inhibition Profile of this compound

EnzymeInhibitory EffectContext/MechanismReferences
COX-2 InhibitionAnti-inflammatory effect through interaction with the active site. tandfonline.comkoreascience.krresearchgate.netfrontiersin.orgnih.gov
MMP-13 Modulation of expressionRegulation of extracellular matrix. tandfonline.com
Tyrosinase Inhibition of activity and expressionAnti-melanogenic effect via downregulation of MITF. tandfonline.comresearchgate.netkoreascience.krnih.gov

Table 6: Protein-Ligand Interactions of this compound

ProteinInteraction TypeImplied Biological RelevanceReferences
SHBG Binding (in silico)Modulation of hormonal balance. mdpi.com
ADAM17 Binding (in silico)Anti-inflammatory effects. mdpi.com
DNase I Binding (in silico)Cellular cleanup processes. mdpi.com
CDK-2 Binding (in silico)Cytotoxic activity in cancer cells. tandfonline.comrawdatalibrary.netresearchgate.netnih.gov
EGFR Binding (in silico)Cytotoxic activity in cancer cells. tandfonline.comrawdatalibrary.netresearchgate.netnih.gov
SOD1 Interaction (suggested)Antimicrobial and antioxidant activities. tandfonline.com

Chemical Synthesis and Structural Modification

Total Synthesis Approaches

The complete chemical synthesis of acanthoic acid has been successfully achieved, providing unambiguous confirmation of its structure and absolute stereochemistry. A notable enantioselective synthesis begins with the well-known (−)-Wieland-Miescher ketone, a versatile starting material in the synthesis of complex natural products like diterpenes and steroids. nih.govacs.orgwikipedia.org

The synthetic strategy involves several key stages:

Formation of the AB Ring System: The synthesis departs from the (−)-Wieland-Miescher ketone, which already contains the core of the A and B rings of the this compound structure. nih.govnih.gov

C4-Position Alkylation: Conditions were developed for a regioselective double alkylation at the C4 center of the A ring, leading to a key intermediate as a single stereoisomer. nih.gov

Construction of the C Ring: The third ring (C ring) is constructed using a pivotal Diels-Alder cycloaddition reaction. This reaction occurs between a specially prepared sulfur-containing diene (derived from the AB-ring intermediate) and a dienophile such as methacrolein. nih.govnih.govresearchgate.net This step is crucial for setting the correct stereochemistry at the C8 and C13 centers. acs.org

Final Functionalization: Following the cycloaddition, a desulfurization step and further chemical modifications yield the final (−)-acanthoic acid molecule. nih.gov

This multi-step process is an efficient and fully stereocontrolled route to this class of biologically active diterpenes. nih.govresearchgate.net

Biosynthetic Pathways and Enzyme-Mediated Transformations

Beyond laboratory synthesis, biological systems offer a powerful means to modify this compound, producing derivatives that may not be easily accessible through conventional chemical methods.

Microbial biotransformation utilizes microorganisms to perform specific chemical reactions on a substrate. The fungus Xylaria sp. has been identified as capable of metabolizing this compound. When this compound is introduced into cultures of this fungus, its enzymatic machinery acts upon the molecule, leading to the formation of new, structurally related compounds. This process represents a green chemistry approach to generating novel this compound derivatives.

From the biotransformation of this compound using Xylaria sp., hydroxylated derivatives have been isolated and characterized. A key product identified from this process is 3β,7β-dihydroxythis compound. The introduction of hydroxyl groups at the 3β and 7β positions demonstrates the ability of the fungal enzymes to perform regioselective oxidation on the complex diterpene skeleton.

Table 1: Products of Microbial Biotransformation of this compound

Substrate Microorganism Biotransformation Product(s)
This compound Xylaria sp. (EJCP07) 3β,7β-dihydroxythis compound

Design and Synthesis of this compound Analogs and Derivatives

To explore the structure-activity relationship and improve the therapeutic potential of this compound, researchers have designed and synthesized a variety of analogs and derivatives through targeted chemical modifications.

One common strategy for modifying this compound involves derivatization of its carboxylic acid group.

Esterification: The carboxylic acid can be converted into an ester, which can alter the compound's polarity and pharmacokinetic properties.

Cycloaddition: This esterification can be a prelude to further reactions. For instance, a propargyl ester of this compound can be synthesized, which then allows for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This "click chemistry" approach is highly efficient for introducing a 1,2,3-triazole moiety into the structure.

A series of this compound analogs containing a triazole ring linked to a benzyl (B1604629) group has been synthesized using this method. Biological evaluation of these compounds revealed that the presence of the triazole ring and specific substituents on the benzyl ring (such as a nitro group) played a significant role in their cytotoxic activity.

Targeted modifications at other positions on the this compound scaffold have also been explored to generate novel analogs.

C4-Modification: A series of analogs with modifications at the C4 position have been synthesized and evaluated. These structural changes were investigated for their effect on the compound's biological activity, with some C4-modified analogs showing potent inhibitory activity in nitric oxide (NO) inhibition assays. kstudy.com

Enoic Derivatives: The synthesis of α,β-unsaturated carbonyl derivatives, often referred to as enoic derivatives, is a common strategy in medicinal chemistry to introduce a Michael acceptor moiety, which can react with biological nucleophiles.

NPI-1342: NPI-1342 is a novel analog of this compound. This designation refers to a specific, synthetically derived molecule based on the this compound framework, developed to investigate specific biological targets or enhance therapeutic effects. researchgate.net

Table 2: Summary of Synthetic Modifications of this compound

Modification Type Chemical Reaction(s) Example Derivative(s) Key Finding(s)
Triazole Introduction Esterification, Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Triazole-benzyl analogs Introduction of triazole and nitrobenzyl groups significantly increased cytotoxic activity against cholangiocarcinoma cells.
C4-Modification Various synthetic steps to alter substituents at the C4 position C4-modified analogs (e.g., compounds 7 and 10 in cited study) Some analogs exhibited potent inhibition of nitric oxide (NO) production. kstudy.com
Novel Analog Specific multi-step synthesis NPI-1342 Developed as a distinct analog for further biological investigation. researchgate.net

Structure-Activity Relationship (SAR) Studies of this compound and its Analogs

The therapeutic potential of this compound has prompted significant research into its structural modifications to enhance its pharmacological activities. nih.gov Structure-activity relationship (SAR) studies, which investigate how the chemical structure of a compound influences its biological activity, have been crucial in identifying key functional groups and structural motifs responsible for its efficacy. These studies often combine chemical synthesis of analogs with computational analysis to rationally design more potent and selective derivatives.

Impact of Structural Features on Biological Activity Enhancement

Modifications to the core structure of this compound have led to the development of analogs with significantly improved biological activities. These studies highlight the importance of specific chemical moieties and substitutions in enhancing the therapeutic effects.

One notable area of research involves the synthesis of this compound analogs containing a triazole moiety. nih.gov In a study focused on developing anticancer agents, a series of these analogs were synthesized and evaluated for their cytotoxic activity against four cholangiocarcinoma cell lines. nih.govresearchgate.net One particular analog, designated as 3d, which incorporates both a triazole ring and a nitro group on a benzyl ring, demonstrated markedly potent activity. It exhibited an IC₅₀ value of 18 µM against the KKU-213 cell line, representing an eight-fold increase in potency compared to the parent this compound. nih.govresearchgate.net This finding underscores the significant role that the triazole and nitro-benzyl functional groups play in enhancing cytotoxicity. nih.gov

Another successful approach to modifying this compound's activity is through biotransformation. Using the fungus Xylaria sp., researchers produced a novel dihydroxylated derivative, 3β,7β-dihydroxythis compound. mdpi.comnih.gov This structural modification, involving hydroxylation at the C-3 and C-7 positions, resulted in enhanced antimicrobial activity, particularly against Escherichia coli, when compared to the original compound. researchgate.netmdpi.comnih.gov This suggests that increasing the polarity of the this compound scaffold through the introduction of hydroxyl groups can improve its antibacterial properties. nih.gov

Table 1: Biological Activity of this compound Analogs
CompoundStructural ModificationTarget/AssayActivityReference
Analog 3dAddition of a triazole ring and a nitro-benzyl groupCytotoxicity against KKU-213 cholangiocarcinoma cellsIC₅₀ = 18 µM (8-fold more potent than this compound) nih.govresearchgate.net
3β,7β-dihydroxythis compoundHydroxylation at C-3 and C-7 positions via biotransformationAntimicrobial activity against Escherichia coliEnhanced activity compared to this compound researchgate.netmdpi.comnih.gov

Computational Approaches in SAR Elucidation (e.g., Molecular Docking, Molecular Dynamics Simulations, Binding Energy Analysis)

Computational methods are indispensable tools for elucidating the structure-activity relationships of this compound and its analogs at a molecular level. Techniques such as molecular docking, molecular dynamics (MD) simulations, and binding energy analysis provide deep insights into how these compounds interact with their biological targets.

Molecular Docking simulations are frequently used to predict the binding affinity and orientation of a ligand within the active site of a target protein. nih.gov For this compound, docking studies have explored its interactions with proteins implicated in male infertility, such as Sex Hormone-Binding Globulin (SHBG), ADAM17, and DNase I. nih.govmdpi.com These simulations revealed significant binding affinities, with values of -10.2, -6.8, and -5.8 kcal/mol for SHBG, ADAM17, and DNase I, respectively. nih.govmdpi.com Similarly, for the synthetically derived analog 3d, computational studies showed strong binding energies of -12.7 kcal/mol with Cyclin-Dependent Kinase 2 (CDK-2) and -10.8 kcal/mol with Epidermal Growth Factor Receptor (EGFR) protein kinases, suggesting a potential mechanism for its potent cytotoxic effects. nih.govresearchgate.net In the case of the biotransformed derivative, 3β,7β-dihydroxythis compound, docking studies indicated that its enhanced antibacterial activity could be linked to improved binding affinity and interactions with superoxide (B77818) dismutase 1 (SOD1). researchgate.netmdpi.com

Molecular Dynamics (MD) Simulations are employed to study the stability of ligand-protein complexes over time. For this compound, 100-nanosecond MD simulations were conducted to examine the stability of its interactions with SHBG, ADAM17, and DNase I. nih.govmdpi.com The results confirmed that the complexes remained stable throughout the simulation, validating the binding modes predicted by molecular docking. nih.govmdpi.com The consistent binding mode observed during the simulation highlights the reliability of these computational techniques in predicting molecular interactions. nih.gov

Binding Energy Analysis , often performed using methods like the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) approach, provides a quantitative measure of the binding free energy and its constituent components. For the this compound-SHBG complex, the total binding energy was calculated to be -27.65 kcal/mol. nih.gov A decomposition of this energy revealed that van der Waals interactions were the primary driving force, contributing -43.90 kcal/mol. nih.gov Similar analyses for ADAM17 and DNase I complexes yielded total binding energies of -16.48 kcal/mol and -6.37 kcal/mol, respectively, with van der Waals forces again being the most significant contributor. nih.gov A strong positive correlation (correlation coefficient of 0.96) was found between the binding energies calculated by MM-GBSA and the initial docking scores, further strengthening the validity of the computational models. nih.govmdpi.com

Table 2: Computational Analysis of this compound and its Analogs
CompoundTarget ProteinMethodKey FindingsReference
This compoundSHBGMolecular DockingBinding Affinity: -10.2 kcal/mol nih.govmdpi.com
This compoundADAM17Molecular DockingBinding Affinity: -6.8 kcal/mol nih.govmdpi.com
This compoundDNase IMolecular DockingBinding Affinity: -5.8 kcal/mol nih.govmdpi.com
This compoundSHBGMM-GBSATotal Binding Energy: -27.65 kcal/mol (Van der Waals: -43.90 kcal/mol) nih.gov
This compoundADAM17MM-GBSATotal Binding Energy: -16.48 kcal/mol (Van der Waals: -26.46 kcal/mol) nih.gov
This compoundDNase IMM-GBSATotal Binding Energy: -6.37 kcal/mol (Van der Waals: -11.10 kcal/mol) nih.gov
Analog 3dCDK-2Molecular DockingBinding Energy: -12.7 kcal/mol nih.govresearchgate.net
Analog 3dEGFRMolecular DockingBinding Energy: -10.8 kcal/mol nih.govresearchgate.net
3β,7β-dihydroxythis compoundSOD1Molecular DockingEnhanced binding affinity compared to parent compound researchgate.netmdpi.com

Advanced Research Methodologies and Techniques

In Vitro Cell Culture Models and Assays

In vitro studies using various cell lines have been fundamental in characterizing the cellular and molecular effects of acanthoic acid.

Macrophages: Studies on macrophage cell lines, such as murine RAW 264.7 and mouse alveolar macrophages (MH-S), have been crucial in understanding the anti-inflammatory properties of this compound. tandfonline.comaacrjournals.org In lipopolysaccharide (LPS)-stimulated macrophages, this compound has been shown to inhibit the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). tandfonline.commedkoo.com This inhibition is often linked to the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway. tandfonline.comaacrjournals.org

Endothelial Cells: Human Umbilical Vein Endothelial Cells (HUVECs) have been employed to investigate the effects of this compound on vascular inflammation. tandfonline.commedkoo.com Research has demonstrated that this compound can suppress the expression of adhesion molecules such as vascular cell adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule-1 (ICAM-1) on endothelial cells, which are critical for the recruitment of inflammatory cells. tandfonline.com Furthermore, it has been shown to upregulate the expression of Liver X receptor alpha (LXRα), a nuclear receptor with anti-inflammatory functions. tandfonline.commedkoo.com

Fibroblasts: The impact of this compound on fibroblasts has been explored in the context of inflammation and fibrosis. In human gingival fibroblasts (HGFs), this compound inhibited the LPS-induced production of IL-6 and IL-8, key mediators in periodontal disease. tandfonline.comresearchgate.net Additionally, studies using NIH3T3 fibroblasts have indicated that this compound can indirectly inhibit fibroblast proliferation and reduce collagen synthesis, suggesting its potential in mitigating fibrotic processes. nih.govkribb.re.kr

Cancer Cell Lines: A variety of cancer cell lines have been utilized to evaluate the antineoplastic potential of this compound and its analogs.

Cell LineCancer TypeKey FindingsReference
HL-60Human Promyelocytic LeukemiaInduces apoptosis through activation of the p38 MAPK pathway. medkoo.com
KKU-213, KKU-055, KKU-100, KKU-214CholangiocarcinomaThis compound analogs exhibit cytotoxic activity, with one analog being 8 times more potent than this compound against the KKU-213 cell line. tandfonline.comclockss.org
PEL (Primary Effusion Lymphoma)Primary Effusion LymphomaEffectively inhibited PEL cell proliferation and induced apoptosis. tandfonline.com
HT1080FibrosarcomaAn analog, enoic this compound, inhibited the activities of matrix metalloproteinase 2 and 9. nih.gov

Melanoma Cells: Research using B16F10 mouse melanoma cells has shed light on the effects of this compound on melanogenesis. tandfonline.comresearchgate.netkoreascience.krnih.gov These studies have shown that this compound can attenuate melanin (B1238610) synthesis and reduce intracellular tyrosinase activity. tandfonline.comnih.gov

In Vivo Animal Models for Disease Pathogenesis Studies

Animal models have been indispensable for validating the in vitro findings and understanding the physiological relevance of this compound's effects in a whole-organism context.

Mice: Mice are the most frequently used animal model in this compound research. They have been employed in various disease models, including:

Acute Lung Injury: In LPS-induced acute lung injury models, this compound reduced the production of inflammatory cytokines in bronchoalveolar lavage fluid and decreased myeloperoxidase activity. tandfonline.com

Colitis: In dextran (B179266) sulphate sodium (DSS)-induced colitis models, this compound was found to inhibit the disease activity index and histological score. tandfonline.com

Hepatic Damage and Fibrosis: this compound has demonstrated protective effects in mouse models of acetaminophen-induced liver toxicity and carbon tetrachloride (CCl4)-induced hepatic fibrosis. tandfonline.commedkoo.com It has also been studied in models of alcohol-induced liver lipid deposition. researchgate.netfrontiersin.org

Tumor Growth: Mouse models have been used to demonstrate the antitumor activity of this compound analogs, showing significant suppression of bladder tumor growth. nih.gov

Rats: Rat models have also been instrumental in studying the therapeutic potential of this compound.

Hepatic Damage: In a lipopolysaccharide/D-Galactosamine-induced hepatic damage model in rats, this compound showed a significant decrease in alanine (B10760859) transaminase activity and reduced hepatocyte degeneration. tandfonline.com

Fibrosis: In rats with cirrhosis induced by CCl4, this compound was effective in reducing hepatic fibrosis and nodular formation. nih.govkribb.re.kr Studies have also utilized rat liver stellate cell lines (HSC-T6) in conjunction with C57BL/6 mice to investigate hepatic lipogenesis. tandfonline.com

Drosophila melanogaster: The fruit fly, Drosophila melanogaster, has been used as a model organism to investigate the effects of this compound on reproductive health under environmental stress. mdpi.com Studies have shown that supplementation with this compound can increase the egg-hatching rates of flies subjected to adverse temperature conditions, suggesting a protective effect against environmental stressors on male fertility. mdpi.comnih.govresearchgate.net

Molecular Biology Techniques

A range of molecular biology techniques have been applied to dissect the mechanisms of action of this compound at the molecular level.

Gene Expression Analysis via RNA-seq: While specific mentions of RNA-seq are not prevalent in the provided context, gene expression analysis, in general, has been a key component of the research. For instance, gene expression analysis confirmed the antagonistic effect of this compound-related diterpenes on NF-κB, MAPK, and Jak-STAT signaling pathways. nih.gov

Western Blotting: This technique has been extensively used to analyze the protein expression levels of key signaling molecules. Studies have consistently used Western blotting to demonstrate that this compound treatment leads to:

Decreased expression of pro-inflammatory proteins like tyrosinase, TRP-1, and TRP-2 in melanoma cells. tandfonline.comresearchgate.netnih.gov

Inhibition of NF-κB activation by preventing the degradation of its inhibitor, IκBα. tandfonline.com

Upregulation of LXRα expression in endothelial cells. tandfonline.com

Downregulation of the anti-apoptotic protein c-FLIP in lymphoma cells. tandfonline.com

ELISA (Enzyme-Linked Immunosorbent Assay): ELISA has been a standard method for quantifying the production of cytokines and other soluble factors in cell culture supernatants and biological fluids. It has been widely used to measure the dose-dependent inhibition of TNF-α, IL-6, and IL-8 production by this compound in various cell types, including macrophages, endothelial cells, and fibroblasts. tandfonline.comresearchgate.net

Reporter Assays: Reporter assays are utilized to study the transcriptional activity of specific signaling pathways. These assays have been instrumental in confirming that this compound inhibits the transcriptional activity of NF-κB, a key regulator of inflammation. aacrjournals.org

Computational and In Silico Modeling

Computational approaches have become increasingly important in predicting and understanding the molecular interactions of this compound.

Molecular Docking: This technique has been widely used to predict the binding poses and affinities of this compound and its analogs to various protein targets.

Target ProteinContextKey FindingsReference
Superoxide (B77818) Dismutase 1 (SOD1)Antimicrobial/Antioxidant ActivityA biotransformed derivative of this compound showed better binding affinity to SOD1, suggesting a possible target for its antimicrobial and antioxidant activity. tandfonline.commdpi.comnih.gov
Cyclin-dependent kinase 2 (CDK2), Epidermal Growth Factor Receptor (EGFR)Anticancer Activity (Cholangiocarcinoma)This compound analogs showed strong binding interactions with CDK2 and EGFR, supporting their observed cytotoxic activity. tandfonline.com
Sex Hormone-Binding Globulin (SHBG), A Disintegrin and Metalloproteinase 17 (ADAM17), Deoxyribonuclease I (DNase I)Male InfertilityThis compound exhibited significant binding affinities to these proteins, suggesting potential mechanisms for its effects on male fertility. mdpi.comnih.gov
Penicillin-binding protein 2 (PBP2), DNA gyrase subunit B (GyrB), Topoisomerase IV (Topo IV)Antimicrobial ActivityThis compound demonstrated affinity for the catalytic region of PBP2. mdpi.com

Molecular Dynamics: Molecular dynamics simulations have been employed to study the stability and dynamics of the interactions predicted by molecular docking. For instance, 100 ns simulations were conducted to examine the stability of the interactions between this compound and proteins related to male infertility. mdpi.comnih.gov

Transcriptome Profiling: Although not explicitly detailed as transcriptome-wide studies, analyses of gene expression have provided insights into the broader effects of this compound on cellular pathways, such as the NF-κB and MAPK signaling cascades. nih.gov

Binding Affinity Prediction: Computational methods are used to predict the binding affinity of this compound to its targets. For example, molecular docking simulations calculated binding affinity values of -10.2, -6.8, and -5.8 kcal/mol for this compound with SHBG, ADAM17, and DNase I, respectively. mdpi.comnih.gov

Future Directions and Research Gaps

Exploration of Novel Biological Activities in Diverse Preclinical Models

To date, research on acanthoic acid has primarily concentrated on its anti-inflammatory, antimicrobial, hepatoprotective, and antitumor effects. nih.gov However, the full spectrum of its biological activities is likely broader. Future studies should venture into unexplored areas such as its effects on the central nervous and renal systems. nih.gov The use of diverse preclinical models is essential to uncover these potential new therapeutic applications.

For instance, while some studies have investigated its anti-inflammatory properties in models of colitis and periodontitis, expanding these investigations to other chronic inflammatory diseases is warranted. tandfonline.com Similarly, its anticancer potential has been evaluated in primary effusion lymphoma and cholangiocarcinoma cell lines, but its efficacy against a wider range of cancers should be explored. tandfonline.com The use of animal models that more closely mimic human diseases will be critical in this endeavor. researchgate.net A recent study on Drosophila melanogaster suggested a potential role for this compound in improving male fertility under thermal stress, opening up a novel area for investigation in reproductive health. mdpi.com

Identification of Additional Molecular Targets and Signaling Networks

Current knowledge of this compound's molecular mechanisms centers on its interaction with key signaling pathways, including:

Liver X Receptors (LXRs) : this compound activates LXRα and LXRβ, which are crucial in modulating inflammation and liver fibrosis. tandfonline.comnih.gov

Nuclear Factor-kappa B (NF-κB) : It inhibits the NF-κB signaling pathway, a central regulator of inflammation. tandfonline.comresearchgate.net

Toll-Like Receptor 4 (TLR4) : It has been shown to inhibit TLR4 expression and its downstream signaling. tandfonline.comresearchgate.net

AMP-activated protein kinase (AMPK) : this compound can activate the AMPK signaling pathway, which is involved in energy homeostasis and has protective effects against alcohol-induced liver injury. researchgate.netnih.gov

While these findings are significant, the complete landscape of its molecular interactions remains to be fully mapped. Future research should aim to identify additional direct and indirect molecular targets to gain a more comprehensive understanding of its pleiotropic effects. Techniques such as molecular docking have been used to predict potential targets like superoxide (B77818) dismutase 1 for its antimicrobial activity, but further experimental validation is needed. tandfonline.com

Development of Potent and Selective Analogs for Specific Therapeutic Research Areas

The development of this compound analogs has shown promise in enhancing its therapeutic potential. tandfonline.com Structural modifications have been explored to improve its pharmacological activities and selectivity. nih.gov

For example, the synthesis of this compound analogs with a triazole moiety resulted in compounds with significantly more potent cytotoxic activity against cholangiocarcinoma cell lines than the parent compound. tandfonline.commdpi.com One such analog, designated 3d, was found to be eight times more potent. tandfonline.com Computational studies suggested that this enhanced activity could be due to its interaction with cyclin-dependent kinase 2 (CDK-2) and epidermal growth factor receptor (EGFR) protein kinases. patsnap.comresearchgate.net Another analog, enoic this compound, demonstrated a 25-fold increase in COX-2 inhibition compared to this compound, highlighting its potential as a potent anti-inflammatory and anti-angiogenic agent. nih.gov

Future efforts should focus on designing and synthesizing novel analogs with improved potency and selectivity for specific molecular targets. This structure-activity relationship-based approach could lead to the development of lead compounds for various therapeutic areas, including oncology and inflammatory diseases. researchgate.netnih.gov

Integration of Multi-Omics Approaches for Comprehensive Mechanistic Elucidation

To unravel the complex mechanisms of action of this compound, the integration of multi-omics approaches is essential. nih.gov These technologies, which include genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the molecular changes induced by the compound. mdpi.comfrontlinegenomics.com By analyzing the global alterations in genes, proteins, and metabolites, researchers can identify novel pathways and networks affected by this compound. frontiersin.org

For instance, a multi-omics approach could be employed to understand the full scope of its effects on liver cells, going beyond the currently known targets. nih.gov This would involve analyzing changes in the transcriptome, proteome, and metabolome of liver cells treated with this compound, providing a comprehensive picture of its hepatoprotective mechanisms. nih.gov Such an approach can help in identifying new biomarkers for its activity and in understanding the intricate interplay between different signaling pathways. nih.gov

Further Mechanistic Elucidation at the Systemic Level in Animal Models

While in vitro and in silico studies provide valuable insights, further mechanistic elucidation in animal models is crucial to understand the systemic effects of this compound. numberanalytics.com Animal models allow for the investigation of the compound's pharmacokinetics (absorption, distribution, metabolism, and excretion) and its effects on various organ systems in a living organism. nih.gov

Studies using mouse models have already demonstrated the in vivo efficacy of this compound in protecting against alcohol-induced liver injury and inhibiting tumor growth. tandfonline.comresearchgate.net For example, in a mouse model of primary effusion lymphoma, this compound effectively inhibited tumor growth. patsnap.com In another study, it was shown to protect against acetaminophen-induced liver toxicity in mice by reducing oxidative stress. nih.gov Future research should utilize a wider range of animal models to investigate its effects on other diseases and to further clarify its mechanisms of action at a systemic level. numberanalytics.com This will be a critical step in translating the promising preclinical findings into potential therapeutic applications for human diseases. mdpi.com

Q & A

Q. What are the primary natural sources of Acanthoic acid, and what extraction methods are commonly employed?

this compound is primarily isolated from Croton oblongifolius and related species. Extraction typically involves solvent-based methods (e.g., ethanol or methanol maceration) followed by chromatographic purification using silica gel or HPLC. Polar solvents are preferred due to the compound’s diterpenoid structure, which includes hydroxyl and carboxylic acid groups .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical for validation?

The structure is determined via single-crystal X-ray diffraction, revealing a pimarane-type diterpene skeleton (C20H30O2) with chair, boat, and half-chair conformations in its fused rings. Complementary techniques like NMR (1H/13C) and mass spectrometry (HRMS) validate functional groups and molecular weight (302.44 g/mol). Crystallographic data (e.g., space group P43, cell parameters a = 12.8697 Å) ensure structural reproducibility .

Q. What analytical techniques are recommended for quantifying this compound purity in natural extracts?

High-performance liquid chromatography (HPLC) with UV detection (λ = 210–240 nm) is standard for quantification. Nuclear magnetic resonance (NMR) spectroscopy can assess purity by identifying impurities through anomalous proton integrations. Calibration curves using authenticated standards are essential .

Q. How can traditional medicinal claims about this compound be validated through modern research?

Design in vitro assays (e.g., COX-2 inhibition for anti-inflammatory activity) followed by in vivo models (e.g., murine carrageenan-induced edema). Pharmacokinetic studies (e.g., bioavailability via LC-MS) and dose-response analyses are critical to correlate bioactivity with traditional dosages .

Advanced Research Questions

Q. What experimental strategies address contradictions in reported bioactivity across this compound studies?

Discrepancies may arise from variations in plant sources, extraction protocols, or biological models. Standardize material sourcing (e.g., voucher specimens), validate purity via crystallography , and replicate assays across multiple cell lines (e.g., RAW 264.7 macrophages vs. primary cells). Meta-analyses of raw data (e.g., IC50 values) can identify confounding variables .

Q. How can researchers design experiments to elucidate this compound’s mechanism of action in anti-inflammatory pathways?

Use transcriptomic (RNA-seq) or proteomic (Western blot) approaches to track NF-κB or MAPK pathway modulation. Combine gene knockout models (e.g., CRISPR/Cas9) with cytokine profiling (ELISA) to isolate target interactions. Include controls for off-target effects (e.g., siRNA silencing) .

Q. What are the synthetic challenges in deriving this compound analogs with enhanced bioactivity?

Key hurdles include stereochemical control during diterpene ring formation and functionalization of the C-19 carboxyl group. Semi-synthetic routes leveraging microbial biotransformation (e.g., Aspergillus spp.) or enantioselective catalysis may improve yield. Computational modeling (DFT) can predict reactive intermediates .

Q. How can computational methods enhance the study of this compound’s interactions with biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations using the crystal structure (PDB ID from ) can predict binding affinities to receptors like TLR4. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What frameworks ensure rigorous literature reviews for this compound research?

Adopt the PICO framework to define Population (e.g., specific cell lines), Intervention (this compound concentration), Comparison (positive/negative controls), and Outcomes (e.g., apoptosis rates). Use databases like PubMed and SciFinder, prioritizing primary sources (crystallographic data , pharmacological assays ) over reviews .

Q. How can reproducibility in this compound pharmacological studies be improved?

Document protocols using MISPA guidelines (Materials, Instrumentation, Settings, Procedures, Analysis). Share raw crystallographic data (CCDC deposition) and HPLC chromatograms as supplementary material. Cross-validate findings via inter-laboratory collaborations .

Methodological Notes

  • Data Presentation : Large datasets (e.g., crystallographic reflections ) should be archived in repositories like Zenodo.
  • Ethical Compliance : Disclose conflicts of interest and adhere to ethical standards for animal/human studies .
  • Statistical Rigor : Use ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons; report effect sizes and p-values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.